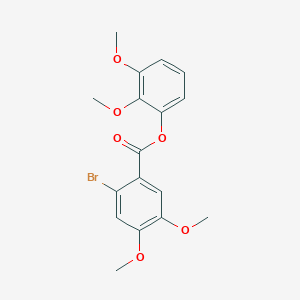

![molecular formula C11H16ClNO B1144518 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-Hydrochlorid CAS No. 17537-86-9](/img/structure/B1144518.png)

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-Hydrochlorid

Übersicht

Beschreibung

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, also known as MTB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and has been shown to have a range of biological effects, including anticonvulsant, anxiolytic, and antidepressant properties. In

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Schließlich kann in der Arzneimittelforschung die Interaktion der Verbindung mit verschiedenen biologischen Zielen untersucht werden. Seine potenziellen inhibitorischen Wirkungen auf bestimmte Enzyme, wie z. B. CYP2D6, machen es zu einer interessanten Verbindung bei der Suche nach neuen Medikamenten {svg_1}.

Diese Analyse basiert auf den bekannten Eigenschaften und Strukturmerkmalen der Verbindung. Es ist wichtig zu beachten, dass die tatsächlichen Anwendungen in der wissenschaftlichen Forschung variieren können und Gegenstand laufender Studien und Entdeckungen sind. Das Sicherheitsprofil und der regulatorische Status der Verbindung sollten bei der Durchführung von Forschungsarbeiten ebenfalls berücksichtigt werden. Für weitere detaillierte Informationen, einschließlich Sicherheitsdatenblätter und technischer Dokumente, können Sie sich an spezialisierte Datenbanken und wissenschaftliche Literatur wenden {svg_2}.

Safety and Hazards

The safety information for 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements include H315 and H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Zukünftige Richtungen

While specific future directions for 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride were not found in the search results, related compounds have been studied for their potential in developing a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

Biochemische Analyse

Biochemical Properties

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with muscarinic receptors, particularly the M3 receptors, which are involved in various physiological processes . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.

Cellular Effects

The effects of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of histone H3, which is a crucial process in gene expression regulation . Additionally, its interaction with muscarinic receptors can lead to changes in intracellular calcium levels, impacting various cellular functions.

Molecular Mechanism

At the molecular level, 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the 5HT2C receptor, which is involved in neurotransmission and various physiological responses . The compound’s binding to this receptor can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, chronic daily treatment with similar compounds has shown reductions in food intake and body weight gain in rats maintained on a high-fat diet . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and safety profile, making it essential to understand these pathways for its potential therapeutic use .

Transport and Distribution

The transport and distribution of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride within cells and tissues are critical for its biological activity. This compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize its delivery and therapeutic effects.

Subcellular Localization

The subcellular localization of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interaction with cellular components and its overall biological effects.

Eigenschaften

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10;/h5-6,8,12H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAFDAMJTMINMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849417 | |

| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17422-43-4, 17537-86-9 | |

| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.